2-Methyl-octahydroindolizine-6-carboxylic acid hydrochloride
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Overview
Description
2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride, a mixture of diastereomers, is a chemical compound with the CAS Number: 2138027-75-3 . It has a molecular weight of 219.71 and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyloctahydroindolizine-6-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C10H17NO2.ClH/c1-7-4-9-3-2-8 (10 (12)13)6-11 (9)5-7;/h7-9H,2-6H2,1H3, (H,12,13);1H .Scientific Research Applications
Synthesis and Chemical Analysis
The stereoselective synthesis of octahydroindolizines, including derivatives similar to "2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride," has been a significant area of study. For example, research by Vavrecka and Hesse (1989) demonstrated a catalytic hydrogenation process leading to the synthesis of bicyclic products analogous to natural compounds (Vavrecka & Hesse, 1989). Additionally, Zhao Wang et al. (2009) developed a chiral HPLC method for the simultaneous determination of diastereoisomeric and enantiomeric impurities in a related compound, showcasing the compound's relevance in ensuring the purity of key intermediates in pharmaceutical synthesis (Zhao Wang et al., 2009).
Potential in Drug Discovery
The study of octahydroindolizine derivatives extends into potential applications in drug discovery, particularly in synthesizing molecules with significant biological activity. Srinivasulu et al. (2018) highlighted the construction of octahydroindolo[2,3-a]quinolizine scaffolds, demonstrating their utility in creating diverse molecular shapes with potential for phenotypic screening in cancer therapy (Srinivasulu et al., 2018). This indicates the broader applicability of "this compound" derivatives in medicinal chemistry and drug design.
Material Science Applications
While the direct application of "this compound, Mixture of diastereomers" in material science is not explicitly detailed in the papers reviewed, the methodologies and analyses surrounding octahydroindolizine derivatives, such as those discussed by Shitara et al. (2000), who synthesized optically active derivatives for nematic liquid crystals, suggest potential avenues for exploring these compounds in material science applications (Shitara et al., 2000).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
2-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-7-4-9-3-2-8(10(12)13)6-11(9)5-7;/h7-9H,2-6H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFOZGCHUQYFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(CN2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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